molecular formula C21H34O5 B1667587 Arbaprostil CAS No. 55028-70-1

Arbaprostil

Cat. No. B1667587
CAS RN: 55028-70-1
M. Wt: 366.5 g/mol
InChI Key: XSGQFHNPNWBVPT-VFXMVCAWSA-N
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Description

Arbaprostil is a prodrug of the prostaglandin E2 analogue, specifically 15®-15-methylprostaglandin E2 . It is activated by epimerization to form the active S-epimer . It has been shown to significantly accelerate the healing rate of active duodenal ulcers, due to its ability to inhibit acid secretion and provide gastric cytoprotection .


Synthesis Analysis

The synthesis of Arbaprostil involves the use of 15®- and 15(S)-15-methylprostaglandin D2 methyl esters . The process involves the creation of a tritium label at the C-11 position .


Molecular Structure Analysis

Arbaprostil has a molecular formula of C21H34O5 . It has a molecular weight of 366.4917 . The structure includes 4 defined stereocenters .


Chemical Reactions Analysis

While specific chemical reactions involving Arbaprostil are not detailed in the search results, it’s known that the drug is activated by epimerization .


Physical And Chemical Properties Analysis

Arbaprostil has a molecular weight of 366.4917 and a molecular formula of C21H34O5 . It has a density of 1.1±0.1 g/cm3, a boiling point of 535.5±50.0 °C at 760 mmHg, and a flash point of 291.7±26.6 °C . It also has a molar refractivity of 103.9±0.3 cm3 .

Scientific Research Applications

Gastric Ulcer Healing

Arbaprostil has been shown to accelerate the healing rate of active duodenal ulcers. This is attributed to its ability to inhibit acid secretion and provide gastric cytoprotection .

Gastrointestinal Cytoprotection

Studies have investigated Arbaprostil’s potential for protecting against aspirin-induced gastric damage. Pretreatment with Arbaprostil was found to reduce endoscopically visible gastric mucosal damage .

Gastric Acid Secretion Inhibition

Arbaprostil’s effect on gastric acid secretion is pH-dependent, with studies showing significant inhibition of acid secretion after stimulation with a peptone meal in a controlled gastric pH environment .

Mechanism of Action

Target of Action

Arbaprostil is a synthetic analog of prostaglandin E2 . Its primary target is the prostaglandin receptors located in the gastrointestinal tract . Prostaglandins play a crucial role in various physiological processes, including the regulation of inflammation, blood flow, and the formation of gastric mucus and bicarbonate, which protect the stomach lining from acid .

Mode of Action

Arbaprostil is a prodrug, which means it is inactive in its original form. It is activated by epimerization to form the active S-epimer . This process occurs in an acidic environment, such as the stomach . Once activated, arbaprostil acts as an agonist at prostaglandin receptors . This means it binds to these receptors and activates them, mimicking the action of natural prostaglandins .

Biochemical Pathways

The activation of prostaglandin receptors by arbaprostil leads to a series of biochemical reactions. These include the inhibition of gastric acid secretion and the enhancement of gastric mucus and bicarbonate production . These actions help protect the stomach lining from acid, thereby preventing or healing gastric ulcers .

Pharmacokinetics

It is known that arbaprostil is rapidly taken up by the glandular stomach tissue after oral administration . It is then released into the plasma in an apparent zero-order manner

Result of Action

The primary result of arbaprostil’s action is the accelerated healing of active duodenal ulcers . This is achieved through the dual action of inhibiting acid secretion and enhancing gastric cytoprotection . In addition, arbaprostil has been shown to significantly inhibit gastric secretion in animal studies .

Action Environment

The action of arbaprostil is influenced by the acidic environment of the stomach. The drug requires an acidic pH for its conversion from the inactive R-epimer to the active S-epimer . Therefore, factors that alter the acidity of the stomach, such as the use of antacids or proton pump inhibitors, could potentially affect the efficacy of arbaprostil.

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGQFHNPNWBVPT-VFXMVCAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866457
Record name Arbaprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arbaprostil

CAS RN

55028-70-1
Record name Arbaprostil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55028-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbaprostil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbaprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBAPROSTIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6B59S6MEF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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